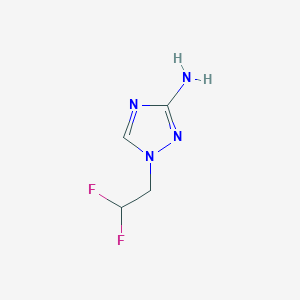

1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

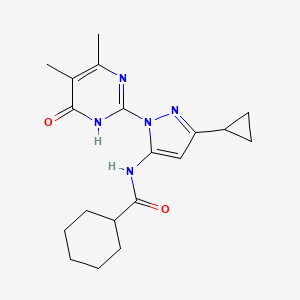

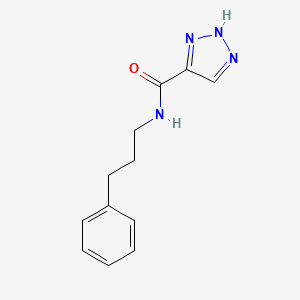

Compounds with a 1,2,4-triazole core, such as “1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine”, are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine” would likely consist of a 1,2,4-triazole ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 3-position with an amine group .Scientific Research Applications

Fluorine-19 MRI Tracer

Background: Fluorine-19 magnetic resonance imaging (MRI) is a noninvasive diagnostic technique. However, the lack of a nontoxic fluorine-19 tracer with optimal biodistribution has hindered its widespread use.

Application: The poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide] copolymer serves as an alternative fluorine-19 MRI tracer. It overcomes the limitations of poor biodistribution due to strong fluorophilicity. Researchers have investigated the internal structure of self-assembled particles of this copolymer using methods like NMR, dynamic light scattering, and small-angle X-ray/neutron scattering. The elucidated structure resembles a nanogel with swollen hydrophilic chains and tightly packed thermoresponsive chains, becoming more hydrophobic at higher temperatures .

Alkylation of Aromatic Amines

Background: Tris(trifluoroethyl)phosphate (related to tris(2,2-difluoroethyl)phosphate) demonstrates reactivity in synthetic chemistry.

Application: Tris(trifluoroethyl)phosphate’s reactivity can be harnessed for alkylation reactions involving aromatic amines. This property finds applications in industrial and research contexts, such as developing new compounds or materials.

Hydrogen-Bond Donor Properties

Background: Chemical shift differences (Δδ) correlate with a molecule’s ability to act as a hydrogen-bond donor.

Application: Compounds containing a CF2H group exhibit better hydrogen-bond donor properties (A > 0.05) than their methylated analogues (A < 0.01). Understanding these properties informs molecular interactions and design .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with synaptic vesicle 2 (sv2) proteins and the gaba a receptor . The role of these targets is crucial in the transmission of signals in the nervous system.

Mode of Action

The interaction of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with its targets leads to changes in the functioning of the nervous system. It has been suggested that the compound may have a high affinity for SV2A, greater than that of levetiracetam and brivaracetam . It also displays low to moderate affinity for the benzodiazepine site on GABA A receptors .

Biochemical Pathways

It can be inferred that the compound may influence the pathways involving sv2 proteins and gaba a receptors, potentially affecting neurotransmission .

Result of Action

Given its potential interaction with sv2 proteins and gaba a receptors, it may influence neurotransmission, potentially leading to changes in neural activity .

properties

IUPAC Name |

1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIVULMEIXEDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)